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Compound of Interest

Compound Name: 3-Bromocinnamic acid

Cat. No.: B167283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromocinnamic acid is a versatile intermediate in organic synthesis, serving as a valuable

building block for the construction of a diverse array of complex molecules. Its chemical

structure, featuring a bromine-substituted phenyl ring conjugated to an acrylic acid moiety,

provides two reactive sites for further functionalization: the carbon-bromine bond and the

carboxylic acid group. This unique combination allows for its participation in a variety of

chemical transformations, making it a key component in the synthesis of pharmaceuticals,

agrochemicals, and materials.

This document provides detailed application notes and experimental protocols for the use of 3-
bromocinnamic acid in several key organic reactions. It also includes quantitative data on

reaction yields and the biological activities of synthesized derivatives to facilitate research and

development.

Physicochemical Properties and Spectroscopic
Data
A summary of the key physicochemical properties of 3-bromocinnamic acid is provided in the

table below.
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Property Value Reference

Molecular Formula C₉H₇BrO₂

Molecular Weight 227.05 g/mol [1]

Melting Point 177-179 °C [1]

Appearance
White to light yellow crystal

powder
[2]

Solubility Soluble in methanol [1]

Spectroscopic data for 3-bromocinnamic acid can be found in various databases and

literature sources.[3][4]

Applications in Organic Synthesis
3-Bromocinnamic acid is a valuable precursor for a range of synthetic transformations,

including palladium-catalyzed cross-coupling reactions, amidation, and esterification. These

reactions enable the introduction of new carbon-carbon and carbon-heteroatom bonds, leading

to the creation of diverse molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring of 3-bromocinnamic acid makes it an excellent

substrate for palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-

Miyaura reactions. These reactions are fundamental in modern organic synthesis for the

formation of C-C bonds.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. While a

specific protocol for the Heck reaction starting with 3-bromocinnamic acid and a simple

alkene is not readily available in the searched literature, a related procedure for the synthesis

of a bromocinnamic acid derivative from an aryl iodide and acrylic acid provides a relevant

example of this transformation.[1][5]
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3-Bromoiodobenzene

Reaction_Vessel

Acrylic Acid Pd(OAc)₂ Triethylamine Acetonitrile

3-Bromocinnamic Acid

Heating

80-90 °C, 1 hr

Workup

Acidification & Filtration

Click to download full resolution via product page

Experimental Protocol: Heck Reaction for the Synthesis of 2-Bromocinnamic Acid[1][5]

This protocol describes the synthesis of 2-bromocinnamic acid from o-bromoiodobenzene and

acrylic acid, illustrating a typical Heck reaction procedure.

Materials:

o-Bromoiodobenzene (0.500 g)

Acrylic acid (153 µL)
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Palladium(II) acetate (0.0079 g)

Triethylamine (618 µL)

Acetonitrile (710 µL)

3 M HCl

95% Ethanol

Deionized water

Procedure:

To a vial containing o-bromoiodobenzene dissolved in acetonitrile, add triethylamine, acrylic

acid, and palladium(II) acetate.

Heat the mixture on a hot plate at 80-90 °C with stirring for 1 hour.

Cool the reaction to room temperature and transfer the mixture to a beaker containing 30 mL

of 3 M HCl.

Collect the resulting solid by suction filtration.

Recrystallize the crude solid from hot 95% ethanol and water.

Dry the purified product.

Quantitative Data:

Reactant Product Yield Reference

o-Bromoiodobenzene

and Acrylic Acid
2-Bromocinnamic Acid 35.74% [1][5]

The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl compounds by

reacting an organoboron species with an organic halide. Although a specific protocol starting
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with 3-bromocinnamic acid was not found in the provided results, detailed procedures for the

closely related 3-bromobenzoic acid are available and can be adapted.[6]

Reactants
Reagents & Catalyst
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3-Bromocinnamic Acid
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Heating

Reflux

Workup
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Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from 3-Bromobenzoic Acid)[6]

Materials:

3-Bromocinnamic acid (1.0 mmol)
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Arylboronic acid (1.2 mmol)

Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%)

Potassium carbonate (K₂CO₃) (3.0 mmol)

Distilled water (5.0 mL)

Procedure:

In a round-bottomed flask, combine 3-bromocinnamic acid, the desired arylboronic acid,

the palladium catalyst, and potassium carbonate.

Add distilled water to the flask.

Stir the mixture vigorously at room temperature for 1.5 hours.

Monitor the reaction progress by TLC.

Upon completion, filter the precipitate and wash thoroughly with distilled water.

The crude product can be purified by recrystallization.

Quantitative Data:

Yields for Suzuki coupling reactions are typically high, often in the range of 80-98%, depending

on the specific substrates and reaction conditions.

Amide Bond Formation
The carboxylic acid moiety of 3-bromocinnamic acid can be readily converted to an amide via

coupling with an amine. This reaction is fundamental in the synthesis of many biologically

active compounds, including the anticonvulsant drug cinromide (3-bromo-N-ethylcinnamamide).

[2]
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Experimental Protocol: Amide Coupling using HATU

Materials:

3-Bromocinnamic acid (1.0 equiv)

Amine (1.1 equiv)

HATU (1.1 equiv)
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DIPEA (2.0 equiv)

Anhydrous DMF

Procedure:

Dissolve 3-bromocinnamic acid in anhydrous DMF in a dry round-bottom flask under an

inert atmosphere.

Add HATU and DIPEA to the solution and stir for 10-20 minutes at room temperature to pre-

activate the carboxylic acid.

Add the amine to the reaction mixture.

Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

Upon completion, quench the reaction with water and extract the product with an organic

solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

Yields for amide coupling reactions are generally high, often exceeding 80%, depending on the

coupling reagents and substrates used.

Esterification
The carboxylic acid group of 3-bromocinnamic acid can be converted to an ester through

reaction with an alcohol, typically under acidic conditions (Fischer esterification).
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Experimental Protocol: Fischer Esterification

Materials:

3-Bromocinnamic acid (1.0 equiv)

Alcohol (e.g., ethanol, large excess)

Concentrated sulfuric acid (catalytic amount)
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Procedure:

In a round-bottom flask, dissolve 3-bromocinnamic acid in an excess of the alcohol.

Carefully add a catalytic amount of concentrated sulfuric acid.

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

Extract the ester with an organic solvent.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate to obtain the crude ester.

Purify the product by distillation or column chromatography.

Quantitative Data:

Esterification yields can vary widely depending on the specific alcohol and reaction conditions

but can often reach 60-90%.

Biological Activity of 3-Bromocinnamic Acid
Derivatives
Derivatives of cinnamic acid are known to exhibit a wide range of biological activities. The

introduction of a bromine atom at the 3-position can modulate these activities and lead to the

discovery of novel therapeutic agents.

Anticonvulsant Activity
Halogen-substituted cinnamic acid derivatives have been investigated for their anticonvulsant

properties.
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Compound
MES ED₅₀
(mg/kg)

scPTZ ED₅₀
(mg/kg)

Neurotoxicity
TD₅₀ (mg/kg)

Reference

4-

Chlorocinnamic

acid

47.36 245.2 >500 [7]

4-

Bromocinnamic

acid

75.72 >300 >500 [7]

4-

Trifluoromethylci

nnamic acid

70.65 285.2 >500 [7]

Anticancer Activity
Cinnamic acid derivatives have also shown promise as anticancer agents.

Compound Cell Line IC₅₀ (µM) Reference

N-trans-

feruloyltyramine
Panc1 3.4 ± 0.11 [8]

Cornulacin (an

isoflavone)
A2780 2.1 ± 0.21 [8]

Cinnamic acid

derivative 4
HL60 8.09 [8]

Cinnamic acid

derivative 4
MCF-7 3.26 [8]

Cinnamic acid

derivative 4
A549 9.34 [8]

3-(3,5-dibromo-7,8-

dihydroxy-4-methyl-2-

oxoquinolin-1(2H)-

ylamino)-3-

phenylacrylic acid

HCT-116 1.89 [9]
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Antimicrobial Activity
Ester derivatives of cinnamic acid have demonstrated significant antimicrobial activity.

Compound S. aureus MIC (µM)
C. albicans MIC
(µM)

Reference

Cinnamic Acid >1578.16 >1578.16 [10]

Methyl Cinnamate 1578.16 789.19 [10]

Ethyl Cinnamate 1452.72 726.36 [10]

Butyl Cinnamate 626.62 626.62 [10]

Decyl Cinnamate 550.96 >550.96 [10]

Benzyl Cinnamate 537.81 >1075.63 [10]

Conclusion
3-Bromocinnamic acid is a highly valuable and versatile intermediate in organic synthesis. Its

ability to undergo a variety of chemical transformations, including palladium-catalyzed cross-

coupling, amidation, and esterification, provides access to a wide range of complex molecules.

The resulting derivatives have shown significant potential in medicinal chemistry, with

demonstrated anticonvulsant, anticancer, and antimicrobial activities. The protocols and data

presented in this document serve as a comprehensive resource for researchers and scientists

working in the field of drug discovery and development, facilitating the exploration of new

chemical space and the synthesis of novel bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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